molecular formula C10H8ClNO2 B1410995 2-(But-2-ynyloxy)isonicotinoyl chloride CAS No. 1936621-09-8

2-(But-2-ynyloxy)isonicotinoyl chloride

Cat. No.: B1410995
CAS No.: 1936621-09-8
M. Wt: 209.63 g/mol
InChI Key: YSTBXTDQMQURFN-UHFFFAOYSA-N
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Description

2-(But-2-ynyloxy)isonicotinoyl chloride is an acyl chloride derivative of isonicotinic acid, featuring a but-2-ynyloxy substituent at the 2-position of the pyridine ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing the isonicotinoyl moiety into target molecules via nucleophilic acyl substitution. Its structure combines the electron-withdrawing nature of the pyridine ring with the alkyne functionality of the but-2-ynyloxy group, which may influence its reactivity and applications in pharmaceuticals or materials science .

Properties

IUPAC Name

2-but-2-ynoxypyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-2-3-6-14-9-7-8(10(11)13)4-5-12-9/h4-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTBXTDQMQURFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=CC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(But-2-ynyloxy)isonicotinoyl chloride typically involves the reaction of isonicotinoyl chloride with but-2-yn-1-ol under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Chemical Reactions Analysis

2-(But-2-ynyloxy)isonicotinoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-(But-2-ynyloxy)isonicotinoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(But-2-ynyloxy)isonicotinoyl chloride involves its ability to react with various functional groups. In biological systems, it can modify hydroxyl groups on steroids, enhancing their detection and analysis . The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below summarizes key physical and structural properties of 2-(but-2-ynyloxy)isonicotinoyl chloride and related compounds:

Compound Molecular Weight (g/mol) Substituents Physical State Melting Point (°C) Solubility
This compound ~210 (estimated) But-2-ynyloxy (C₄H₅O) Solid/Liquid* Not reported Likely soluble in acetonitrile, DCM
Isonicotinoyl chloride hydrochloride 141.55 None (parent compound) Crystalline 148–152 Methanol (50 mg/mL)
3-Fluoro-2-(trifluoromethyl)isonicotinoyl chloride ~225 (estimated) 3-Fluoro, 2-trifluoromethyl Liquid Not reported Dichloromethane
Isobutyryl chloride 106.54 Isobutyl Liquid N/A (bp 91–93°C) Organic solvents

*The physical state is inferred from analogous acyl chlorides; precise data for this compound is unavailable.

Key Observations:
  • Substituent Effects: The but-2-ynyloxy group introduces steric hindrance and alkyne reactivity, distinguishing it from simpler derivatives like isonicotinoyl chloride hydrochloride. Fluorinated analogs (e.g., 3-fluoro-2-trifluoromethyl) exhibit enhanced stability and lipophilicity, critical for pharmaceutical intermediates .
  • Solubility : All compounds show solubility in polar aprotic solvents (e.g., acetonitrile, DCM), aligning with their use in synthetic protocols .
This compound:
  • Acylating Agent : Reacts with amines, alcohols, or thiols to form amides, esters, or thioesters. The alkyne group may enable further functionalization via click chemistry .
  • Analogous compounds (e.g., fluorinated derivatives) are used in kinase inhibitors or polymer synthesis .
Comparison with Analogues:

Lacks the alkyne functionality, limiting its utility in click chemistry or polymer synthesis.

3-Fluoro-2-(trifluoromethyl)isonicotinoyl Chloride: Fluorine and trifluoromethyl groups enhance electronic stability and resistance to hydrolysis. Used in synthesizing piperidine-based pharmaceutical intermediates (e.g., kinase inhibitors) .

Isobutyryl Chloride :

  • Simpler aliphatic acyl chloride; used in pesticide synthesis and as a reactive intermediate.
  • Lacks aromaticity, reducing conjugation effects critical for optoelectronic applications .

Research Findings and Industrial Relevance

  • Synthetic Protocols: Evidence from patents highlights the use of isonicotinoyl chloride derivatives in multi-step syntheses, such as the preparation of azetidine-containing pharmaceuticals. For example, 3-fluoro-2-(trifluoromethyl)isonicotinoyl chloride reacts with piperidin-4-one to form intermediates for kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(But-2-ynyloxy)isonicotinoyl chloride
Reactant of Route 2
2-(But-2-ynyloxy)isonicotinoyl chloride

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